Evidence Dimension 1: Lipophilicity (LogP) Differential – Methyl Ester vs. Ethyl Ester Analog
The target compound exhibits a computed LogP of 1.61 (ChemSrc predicted) , while the direct ethyl ester analog (CAS 944903-86-0) has an XLogP3-AA of −0.5 (PubChem computed) [1]. This >2‑log‑unit difference in lipophilicity is substantial and directly impacts reverse‑phase HPLC retention, membrane permeability in cell‑based assays, and partitioning in biphasic reaction mixtures. The increased lipophilicity of the methyl ester form also aligns more closely with typical drug‑like chemical space (LogP 1–3), making it the preferred intermediate for programs targeting CNS‑penetrant or orally bioavailable candidates.
| Evidence Dimension | Lipophilicity (LogP / XLogP3-AA) |
|---|---|
| Target Compound Data | LogP 1.61 (predicted, g/cm³ and boiling point consistent with computational model) |
| Comparator Or Baseline | Ethyl 2-(aminomethyl)-1H-imidazole-4-carboxylate (CAS 944903-86-0): XLogP3-AA −0.5 |
| Quantified Difference | Δ LogP ≈ +2.1 (target more lipophilic) |
| Conditions | Computational predictions (ChemSrc vs. PubChem XLogP3); no experimental shake‑flask logP available for either compound. |
Why This Matters
When designing a synthetic route that involves phase‑transfer catalysis, extraction work‑up, or when targeting a specific LogP window for biological testing, the >2‑log‑unit lipophilicity gap between the methyl and ethyl esters means that selecting the wrong ester analog will alter partitioning behaviour significantly, potentially compromising yield or assay relevance.
- [1] PubChem, Ethyl 2-(aminomethyl)-1H-imidazole-4-carboxylate, CID 55263905, XLogP3-AA −0.5, accessed 2026. View Source
